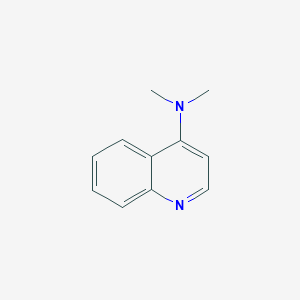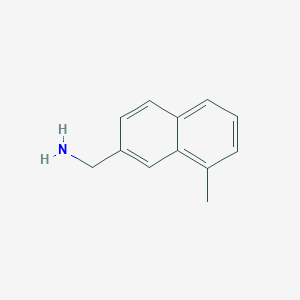
N-(4-Fluorophenyl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide is an organic compound that belongs to the class of hydroxyamidines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxy group attached to the imidamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide typically involves the reaction of 4-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
[ \text{4-Fluoroaniline} + \text{Acetimidoyl chloride} \rightarrow \text{N-(4-Fluorophenyl)-N’-hydroxyacetimidamide} ]
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of N-(4-Fluorophenyl)-N’-oxoacetimidamide.
Reduction: Formation of N-(4-Fluorophenyl)-N’-hydroxyethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorophenyl)-N’-hydroxybenzimidamide
- N-(4-Fluorophenyl)-N’-hydroxythiourea
- N-(4-Fluorophenyl)-N’-hydroxyurea
Uniqueness
N-(4-Fluorophenyl)-N’-hydroxyacetimidamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C8H9FN2O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
N'-(4-fluorophenyl)-N-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O/c1-6(11-12)10-8-4-2-7(9)3-5-8/h2-5,12H,1H3,(H,10,11) |
Clé InChI |
JAJFBHTWNQTFBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)F)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)



![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)





